

H-DL-Abu-OH: A Technical Guide to a Non-Proteinogenic Amino Acid

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Compound of Interest

Compound Name: *H-DL-Abu-OH*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Abu-OH, chemically known as DL-2-aminobutanoic acid, is a racemic mixture of the D and L enantiomers of 2-aminobutanoic acid. While not one of the 20 proteinogenic amino acids incorporated into proteins via ribosomal synthesis, its constituent enantiomers are found in nature.[1][2] L-2-Aminobutanoic acid, also referred to as L- α -amino-n-butyric acid or H-Abu-OH, is a naturally occurring non-proteinogenic amino acid in all eukaryotes and has been identified in human biofluids and tissues.[1] The D-enantiomer, D-2-aminobutanoic acid, has also been found in various plants and in humans.[2] **H-DL-Abu-OH** serves as a valuable building block in synthetic chemistry, particularly in the development of peptidomimetics and other pharmaceuticals where the incorporation of unnatural amino acids can confer desirable properties such as increased stability and altered biological activity. This guide provides a comprehensive technical overview of **H-DL-Abu-OH**, including its physicochemical properties, synthesis and analysis protocols, and its biological significance.

Physicochemical Properties

A summary of the key physicochemical properties of **H-DL-Abu-OH** and its individual enantiomers is presented in the table below. This data is essential for its application in chemical synthesis and biochemical studies.

Property	H-DL-Abu-OH (Racemic)	L-2-Aminobutanoic Acid	D-2-Aminobutanoic Acid
Synonyms	DL-2-Aminobutanoic acid, DL-alpha-Aminobutyric acid, (±)-Homoalanine	H-Abu-OH, (S)-2-Aminobutanoic acid, L-alpha-Aminobutyric acid	(R)-2-Aminobutanoic acid
CAS Number	2835-81-6[3]	1492-24-6	2623-91-8
Molecular Formula	C ₄ H ₉ NO ₂ [3]	C ₄ H ₉ NO ₂	C ₄ H ₉ NO ₂
Molecular Weight	103.12 g/mol [3]	103.12 g/mol	103.12 g/mol
Appearance	White to off-white solid[3]	Solid	Solid
Solubility	Soluble in water (50 mg/mL with sonication).[3] Generally, amino acid solubility is highest in water and decreases in organic solvents like alcohols.[4]	Soluble in water.	Soluble in water.
pKa (carboxyl)	~2.3	~2.3	~2.3
pKa (amino)	~9.7	~9.7	~9.7
Isoelectric Point (pI)	~6.0	~6.0	~6.0

Experimental Protocols

Synthesis of H-DL-Abu-OH via Strecker Synthesis

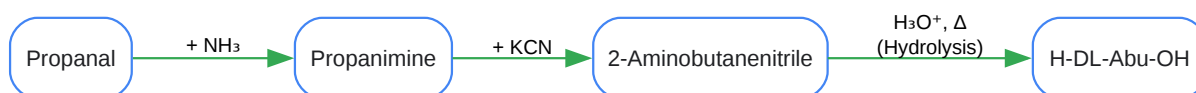
The Strecker synthesis is a classic method for producing racemic α -amino acids from aldehydes. The synthesis of **H-DL-Abu-OH** starts from propanal.

Materials:

- Propanal
- Ammonium chloride (NH_4Cl)
- Potassium cyanide (KCN)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Diethyl ether
- Ethanol

Procedure:

- **Imine Formation:** In a well-ventilated fume hood, dissolve ammonium chloride in water and add propanal. Stir the mixture at room temperature. The ammonium chloride serves as a source of ammonia, which reacts with propanal to form the corresponding imine.^{[5][6]}
- **Aminonitrile Formation:** To the imine-containing solution, add a solution of potassium cyanide in water. The cyanide ion acts as a nucleophile, attacking the imine carbon to form 2-aminobutanenitrile.^{[5][6]} The reaction is typically stirred for several hours at room temperature.
- **Hydrolysis:** The resulting α -aminonitrile is hydrolyzed to the carboxylic acid by heating with a strong acid, such as hydrochloric acid.^{[5][6]} This step converts the nitrile group into a carboxylic acid group, yielding DL-2-aminobutanoic acid hydrochloride.
- **Isolation and Purification:** The reaction mixture is cooled, and the product is precipitated by adjusting the pH to its isoelectric point (around 6.0) with a base like sodium hydroxide. The crude **H-DL-Abu-OH** is then collected by filtration, washed with cold water and ethanol, and can be further purified by recrystallization from a water/ethanol mixture.



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Figure 1: Strecker Synthesis Workflow for **H-DL-Abu-OH**.

Chiral Separation of DL-2-Aminobutanoic Acid by HPLC

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a common method for separating enantiomers.

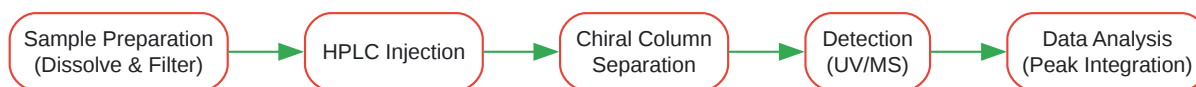
Materials and Equipment:

- **H-DL-Abu-OH** sample
- HPLC grade methanol, ethanol, or isopropanol
- HPLC grade water
- Acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine)
- Chiral HPLC column (e.g., a Pirkle-type or polysaccharide-based column)
- HPLC system with a UV or mass spectrometer detector

Procedure:

- **Sample Preparation:** Dissolve a small amount of **H-DL-Abu-OH** in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
- **Mobile Phase Preparation:** A typical mobile phase for chiral separations in normal phase mode consists of a mixture of a non-polar solvent like hexane and a polar modifier like ethanol or isopropanol. For reversed-phase chiral chromatography, a mixture of water and methanol or acetonitrile is used, often with an acidic modifier. The exact composition should be optimized for the specific chiral column used.^[7]
- **Chromatographic Conditions:**
 - Column: Chiral Stationary Phase (e.g., Chirex 3126 (D)-penicillamine)

- Mobile Phase: e.g., 2 mM copper(II) sulfate in water/methanol (95:5 v/v)[8]
- Flow Rate: 1.0 mL/min
- Column Temperature: 25 °C
- Detection: UV at 254 nm (if derivatized) or Mass Spectrometry
- Injection Volume: 10 µL
- Data Analysis: The two enantiomers will elute at different retention times. The peak areas can be used to determine the enantiomeric purity of the sample.



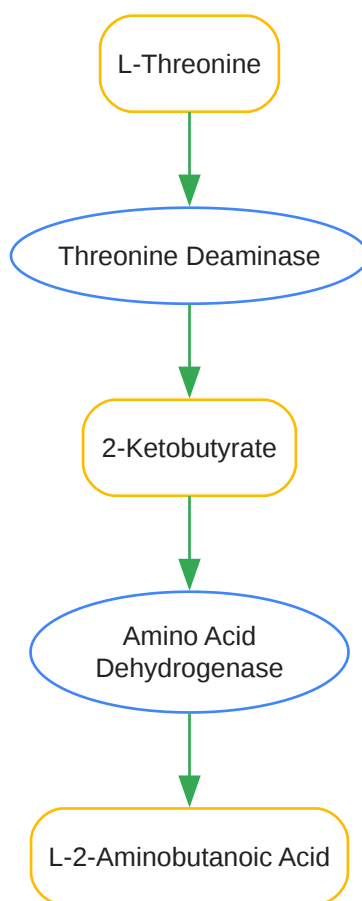
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Figure 2: Workflow for Chiral HPLC Analysis of 2-Aminobutanoic Acid.

Biological Role and Significance

Metabolic Pathways

L-2-Aminobutanoic acid is involved in the metabolism of several proteinogenic amino acids, including methionine, threonine, and serine.[1] It is biosynthesized from L-threonine via a two-step enzymatic process. First, L-threonine is converted to 2-ketobutyrate by threonine deaminase. Subsequently, 2-ketobutyrate is transaminated by an amino acid dehydrogenase to yield L-2-aminobutanoic acid.[9][10]



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Figure 3: Biosynthetic Pathway of L-2-Aminobutanoic Acid.

Role in Non-Ribosomal Peptide Synthesis

Non-proteinogenic amino acids like 2-aminobutanoic acid are frequently incorporated into non-ribosomal peptides (NRPs) by large, multi-modular enzymes called non-ribosomal peptide synthetases (NRPSs).[11] These NRPs often exhibit a wide range of biological activities, including antibiotic, immunosuppressive, and antitumor properties. The incorporation of 2-aminobutanoic acid can influence the conformation and biological activity of the resulting peptide. The general mechanism of NRPS involves the activation of an amino acid by an adenylation (A) domain, its tethering to a peptidyl carrier protein (PCP) domain, and subsequent condensation with the growing peptide chain, catalyzed by a condensation (C) domain.

Conclusion

H-DL-Abu-OH, as a racemic mixture of the naturally occurring D- and L-2-aminobutanoic acids, represents an important non-proteinogenic amino acid for research and development. Its unique properties make it a valuable tool for modifying peptides and synthesizing novel bioactive molecules. The experimental protocols provided in this guide for its synthesis and analysis, along with an understanding of its biological roles, offer a solid foundation for its application in chemical and biomedical research. The continued exploration of non-proteinogenic amino acids like **H-DL-Abu-OH** is expected to open new avenues in drug discovery and biotechnology.

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